molecular formula C17H30BNO4 B8096148 Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine-1-carboxylate

Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B8096148
M. Wt: 323.2 g/mol
InChI Key: KBSDAABWIRVWRQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine-1-carboxylate is a boronic acid derivative with a complex molecular structure. This compound is primarily used as an intermediate in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 2-methyl-1,2,3,4-tetrahydropyridine

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This reaction is the most common application, where the boronic acid derivative is coupled with aryl or vinyl halides in the presence of a palladium catalyst.

  • Oxidation and Reduction: The compound can undergo oxidation to form the corresponding ketone or reduction to form the corresponding alcohol.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the boronic acid moiety.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and Pd(dppf)Cl2.

  • Bases: Sodium carbonate, potassium phosphate, and cesium fluoride are often used.

  • Solvents: Toluene, THF, and water are typical solvents.

Major Products Formed:

  • Biaryls and Alkenes: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Ketones and Alcohols: Resulting from oxidation and reduction reactions.

Scientific Research Applications

Chemistry: The compound is extensively used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its role in cross-coupling reactions makes it invaluable in constructing complex molecular architectures.

Biology: It is used in the development of bioconjugation techniques, where it helps in labeling biomolecules for imaging and diagnostic purposes.

Medicine: The compound serves as a precursor in the synthesis of various drug candidates, particularly those targeting cancer and inflammatory diseases.

Industry: It is employed in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The compound exerts its effects primarily through the Suzuki-Miyaura cross-coupling reaction mechanism. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are typically the organic substrates that undergo coupling.

Comparison with Similar Compounds

  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Used in similar cross-coupling reactions but with different substitution patterns.

  • 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Another boronic acid derivative used in organic synthesis.

Uniqueness: Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine-1-carboxylate is unique due to its specific substitution pattern on the tetrahydropyridine ring, which influences its reactivity and application in cross-coupling reactions.

This compound's versatility and efficiency in forming carbon-carbon bonds make it a valuable tool in both academic research and industrial applications. Its ability to facilitate complex molecular constructions underscores its importance in advancing synthetic organic chemistry.

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Properties

IUPAC Name

tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-12-9-10-13(11-19(12)14(20)21-15(2,3)4)18-22-16(5,6)17(7,8)23-18/h11-12H,9-10H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSDAABWIRVWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(CC2)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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